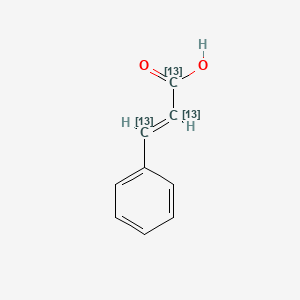
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is a labeled variant of cinnamic acid, where the carbon atoms at positions 1, 2, and 3 are isotopically enriched with carbon-13. This compound is of interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and structural analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid typically involves the isotopic labeling of the starting materials. One common method is the Knoevenagel condensation reaction between benzaldehyde and malonic acid, where the malonic acid is isotopically enriched with carbon-13. The reaction is catalyzed by a base, such as piperidine, and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The key difference lies in the optimization of reaction parameters to maximize yield and purity while minimizing costs. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction can yield phenylpropanoic acid derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Halogenated or nitrated cinnamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Exploring drug metabolism and pharmacokinetics.
Industry: Developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid depends on its specific application. In metabolic studies, the isotopic labeling allows for the tracing of carbon atoms through various biochemical pathways. This provides insights into the molecular targets and pathways involved in the metabolism of cinnamic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: The non-labeled parent compound.
(E)-3-phenylprop-2-enoic acid: A similar compound without isotopic labeling.
Phenylpropanoic Acid: A reduced form of cinnamic acid.
Uniqueness
The uniqueness of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid lies in its isotopic labeling, which provides a powerful tool for studying complex chemical and biological processes. This makes it particularly valuable in research areas where detailed mechanistic insights are required.
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i6+1,7+1,9+1 |
InChI-Schlüssel |
WBYWAXJHAXSJNI-JOCCQEFWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[13CH]=[13CH]/[13C](=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
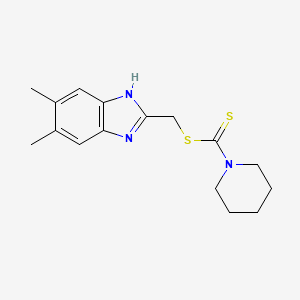

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

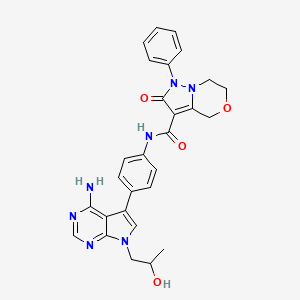
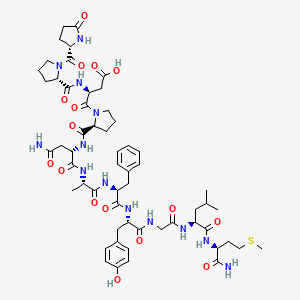
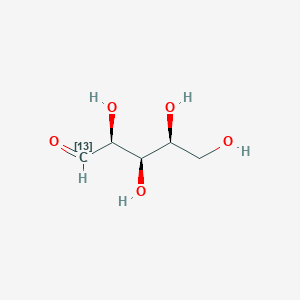
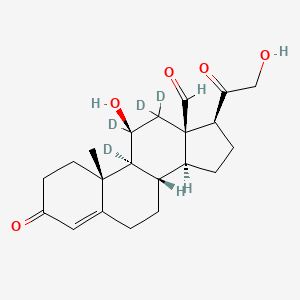
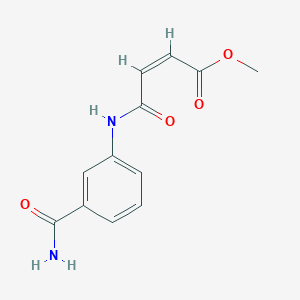
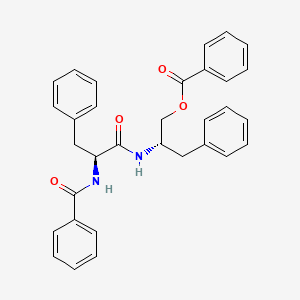
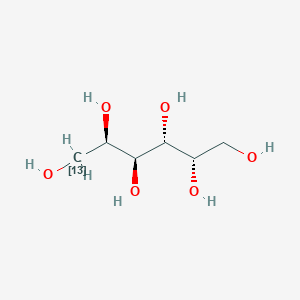

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
